molecular formula C5H15N3O8P2 B12729536 4-(2-Aminoethyl)imidazole bis(dihydrogen phosphate) hydrate

4-(2-Aminoethyl)imidazole bis(dihydrogen phosphate) hydrate

Cat. No.: B12729536
M. Wt: 307.14 g/mol
InChI Key: DIJCZIWVYBPQBD-UHFFFAOYSA-N
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Description

4-(2-Aminoethyl)imidazole bis(dihydrogen phosphate) hydrate is a compound that belongs to the class of imidazole derivatives. Imidazoles are heterocyclic compounds containing nitrogen atoms, which are known for their diverse applications in various fields such as pharmaceuticals, agrochemicals, and materials science. This particular compound is characterized by the presence of an aminoethyl group attached to the imidazole ring, along with bis(dihydrogen phosphate) groups and a hydrate form.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2-Aminoethyl)imidazole bis(dihydrogen phosphate) hydrate typically involves the reaction of 4-(2-Aminoethyl)imidazole with phosphoric acid. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The process may involve the following steps:

    Starting Materials: 4-(2-Aminoethyl)imidazole and phosphoric acid.

    Reaction Conditions: The reaction is conducted in an aqueous medium at a specific temperature and pH to facilitate the formation of bis(dihydrogen phosphate) groups.

    Purification: The product is purified using techniques such as crystallization or recrystallization to obtain the hydrate form.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactors and automated systems to control the reaction parameters. The process is optimized for high yield and purity, and may include additional steps such as filtration, drying, and packaging.

Chemical Reactions Analysis

Types of Reactions

4-(2-Aminoethyl)imidazole bis(dihydrogen phosphate) hydrate can undergo various types of chemical reactions, including:

    Oxidation: The aminoethyl group can be oxidized to form corresponding imines or amides.

    Reduction: The compound can be reduced to form derivatives with different functional groups.

    Substitution: The imidazole ring can undergo substitution reactions with various electrophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly employed.

    Substitution: Electrophiles such as alkyl halides or acyl chlorides can be used under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield imines or amides, while substitution reactions can produce alkylated or acylated imidazole derivatives.

Scientific Research Applications

4-(2-Aminoethyl)imidazole bis(dihydrogen phosphate) hydrate has a wide range of applications in scientific research, including:

    Chemistry: Used as a catalyst in various organic reactions due to its unique properties.

    Biology: Studied for its potential role in enzyme inhibition and as a ligand in biochemical assays.

    Medicine: Investigated for its therapeutic potential in treating certain diseases due to its bioactive properties.

    Industry: Utilized in the synthesis of advanced materials and as a component in specialty chemicals.

Mechanism of Action

The mechanism of action of 4-(2-Aminoethyl)imidazole bis(dihydrogen phosphate) hydrate involves its interaction with specific molecular targets. The compound can act as a ligand, binding to enzymes or receptors and modulating their activity. The bis(dihydrogen phosphate) groups may play a role in stabilizing the compound and enhancing its binding affinity. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

    4-(2-Aminoethyl)imidazole: Lacks the bis(dihydrogen phosphate) groups and hydrate form.

    Imidazole: The parent compound without the aminoethyl group.

    Bis(imidazolium) dihydrogen phosphate: Contains two imidazole rings with dihydrogen phosphate groups.

Uniqueness

4-(2-Aminoethyl)imidazole bis(dihydrogen phosphate) hydrate is unique due to the presence of both the aminoethyl group and bis(dihydrogen phosphate) groups, which confer specific chemical and biological properties. This combination enhances its solubility, stability, and reactivity, making it a valuable compound in various applications.

Properties

Molecular Formula

C5H15N3O8P2

Molecular Weight

307.14 g/mol

IUPAC Name

2-(1H-imidazol-5-yl)ethanamine;phosphono dihydrogen phosphate;hydrate

InChI

InChI=1S/C5H9N3.H4O7P2.H2O/c6-2-1-5-3-7-4-8-5;1-8(2,3)7-9(4,5)6;/h3-4H,1-2,6H2,(H,7,8);(H2,1,2,3)(H2,4,5,6);1H2

InChI Key

DIJCZIWVYBPQBD-UHFFFAOYSA-N

Canonical SMILES

C1=C(NC=N1)CCN.O.OP(=O)(O)OP(=O)(O)O

Origin of Product

United States

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